molecular formula C11H14FNO B3076188 N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine CAS No. 1040020-94-7

N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine

Cat. No.: B3076188
CAS No.: 1040020-94-7
M. Wt: 195.23 g/mol
InChI Key: XOAYEXNQDBGFJT-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine (CAS 1040020-94-7) is a chemical building block with a molecular formula of C 11 H 14 FNO and a molecular weight of 195.23 g/mol . The compound features a cyclopropane ring attached to an amine group, which is linked to an ethyl chain terminating in a 2-fluorophenoxy moiety . This structure is of significant interest in medicinal chemistry and drug discovery; the fluorophenoxy group can modulate enzyme activities and receptor functions, while the cyclopropanamine moiety may play a role in binding to biological targets, influencing the compound's overall effect . Its primary research applications span chemistry, where it serves as a versatile precursor in the synthesis of more complex organic molecules, and biology, where it is studied for its potential biological activity and interactions with various biomolecules . One common synthetic route involves the reaction of 2-fluorophenol with ethylene oxide to form an intermediate, which is then reacted with cyclopropanamine under conditions that may utilize a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, making it a flexible intermediate for further chemical exploration . This product is intended for research purposes only and is not intended for human or veterinary diagnostics or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYEXNQDBGFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with cyclopropanamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopropanamine moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine are compared below with six closely related analogs. Key differences lie in substituent groups, molecular weights, and synthesis yields.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 2-Fluorophenoxy C₁₁H₁₄FNO 195.24 Discontinued commercial availability; electron-withdrawing fluorine at ortho .
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine 2-Bromo-4-fluorophenethyl C₁₁H₁₃BrFN 258.13 Bromine increases molecular weight; potential steric/electronic effects .
N-[2-(2-Chlorophenoxy)ethyl]cyclopropanamine hydrochloride 2-Chlorophenoxy (HCl salt) C₁₁H₁₅Cl₂NO 248.15 Chlorine substituent; hydrochloride salt enhances solubility/stability .
N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine 4-Nitrophenoxy C₁₁H₁₄N₂O₃ 222.24 Strong electron-withdrawing nitro group; industrial grade available .
N-{2-[2-(Trifluoromethyl)phenoxy]ethyl}cyclopropanamine 2-Trifluoromethylphenoxy C₁₂H₁₄F₃NO 245.24 Bulkier trifluoromethyl group; higher molecular weight .
N-[2-(2-Bromo-4-fluorophenoxy)ethyl]cyclopropanamine 2-Bromo-4-fluorophenoxy C₁₁H₁₃BrFNO 274.13 Dual halogen substitution (Br, F); synthesized by UkrOrgSynthesis Ltd. .

Key Findings:

Synthetic Yields: Fluorinated analogs (e.g., N-(2-(2-fluorophenoxy)phenyl)acetamide in ) exhibit lower yields (87%) compared to chloro (96%) and bromo (92%) derivatives, suggesting fluorine’s electron-withdrawing nature may complicate synthesis .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (in C₁₁H₁₄N₂O₃) and trifluoromethyl (in C₁₂H₁₄F₃NO) groups enhance polarity and may improve binding in biological systems but reduce lipophilicity .

Salt Forms: Hydrochloride salts (e.g., C₁₁H₁₅Cl₂NO) improve aqueous solubility, critical for pharmaceutical formulations .

Commercial Availability : The target compound is discontinued , whereas analogs like the nitro derivative (CAS 1033201-53-4) are available industrially .

Research Implications

  • Medicinal Chemistry: The 2-fluorophenoxy group’s balance of electronegativity and moderate steric bulk could optimize receptor interactions, though in vivo studies are needed .
  • Synthetic Challenges : Lower yields of fluorinated compounds highlight the need for optimized protocols (e.g., microwave-assisted synthesis as in ) .
  • Structural Diversity : Substituting fluorine with chlorine, bromine, or nitro groups provides a library of analogs for structure-activity relationship (SAR) studies .

Biological Activity

N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropanamine core linked to a 2-fluorophenoxyethyl group. The presence of the fluorine atom is significant as it may influence the compound's lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorophenoxy group can modulate enzyme activities and receptor functions, leading to diverse physiological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and homeostasis.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and receptor activation.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Biological Activity Description Reference
Antimicrobial ActivityDemonstrated effectiveness against bacterial strains in vitro.
Antiparasitic PropertiesPotential as an inhibitor of Plasmodium species proteasome, showing promise in malaria treatment.
Neuroprotective EffectsExhibited protective effects in neuronal models, potentially useful for neurological disorders.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains, showing significant inhibition at concentrations below 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
  • Antiparasitic Activity : Research focused on the compound's effect on Plasmodium falciparum proteasome demonstrated a notable IC50 value, indicating its potential role as an antimalarial agent. Further optimization led to enhanced selectivity for the parasite over human proteasomes, making it a candidate for further development in malaria therapy.
  • Neuroprotection : In experimental models of neurodegenerative diseases, the compound showed a reduction in neuronal cell death and inflammation markers, suggesting that it may have therapeutic implications for conditions such as Alzheimer's disease.

Research Findings

Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:

  • Pharmacokinetics : The compound exhibits favorable absorption characteristics with moderate bioavailability. Its metabolic stability was assessed using liver microsome assays.
  • Binding Affinity : Binding studies indicated that the fluorine substitution enhances interactions with target proteins compared to non-fluorinated analogs.

Q & A

Basic Synthesis: What are the standard synthetic routes for N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with halogenated precursors. For example, a fluorophenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using 2-fluorophenol and a bromoethyl intermediate. Cyclopropanamine is then coupled via reductive amination or alkylation. Key parameters include:

  • Temperature: Maintain 60–80°C during SNAr to balance reactivity and side-product formation.
  • Catalysts: Use Pd/C or PtO₂ for hydrogenation steps (e.g., imine reduction) to improve yields .
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr efficiency, while methanol/ethanol is preferred for hydrogenation .
    Yield optimization requires monitoring intermediate purity via TLC or LCMS .

Advanced Synthesis: How do substituent electronic effects influence the synthesis of fluorophenoxy-cyclopropanamine derivatives?

Answer:
The electron-withdrawing fluorine atom on the phenoxy ring activates the aromatic system for SNAr but may sterically hinder subsequent coupling. Computational modeling (DFT) predicts charge distribution and reaction sites, guiding substituent placement. For example:

  • Meta-fluorine increases electrophilicity at the para position, favoring amination.
  • Ortho-fluorine reduces steric accessibility, requiring bulky base catalysts (e.g., DBU) to mitigate .
    Experimental validation via Hammett plots or kinetic studies is recommended to correlate electronic effects with reaction rates .

Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR: Identify the cyclopropane ring (δ ~0.5–1.5 ppm for CH₂ groups) and fluorophenoxy aromatic protons (δ ~6.5–7.5 ppm). Coupling constants (J = 8–10 Hz) confirm ortho-fluorine substitution .
  • LCMS: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve bond angles (e.g., cyclopropane ~60°) and dihedral angles for conformational analysis .

Advanced Characterization: How can conformational analysis resolve contradictions in spectroscopic data for fluorophenoxy derivatives?

Answer:
Discrepancies between experimental NMR shifts and predicted values may arise from dynamic conformers. Methods include:

  • VT-NMR (Variable Temperature): Identify rotamers by observing signal coalescence at elevated temperatures.
  • DFT Calculations: Compare computed chemical shifts (e.g., using Gaussian) with experimental data to assign dominant conformers .
  • NOESY: Detect spatial proximity between fluorophenoxy and cyclopropane protons to validate 3D models .

Basic Pharmacological Studies: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer:

  • Receptor Binding Assays: Radioligand displacement (e.g., for serotonin or adrenergic receptors) using tritiated ligands.
  • Enzyme Inhibition: Measure IC₅₀ values via fluorescence-based assays (e.g., monoamine oxidase) .
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells to assess safety margins .

Advanced Pharmacological Studies: How can structure-activity relationship (SAR) studies guide the optimization of fluorophenoxy-cyclopropanamine derivatives?

Answer:

  • Core Modifications: Compare bioactivity of cyclopropane vs. cyclobutane analogs to evaluate ring strain effects.
  • Substituent Screening: Introduce methyl, nitro, or methoxy groups at the phenoxy para position to modulate lipophilicity (logP) and receptor affinity .
  • Pharmacokinetics: Use LC-MS/MS to measure metabolic stability in liver microsomes and correlate with structural features .

Analytical Challenges: What strategies mitigate impurities in fluorophenoxy-cyclopropanamine synthesis?

Answer:

  • Byproduct Identification: Use HRMS to detect halogenated side products (e.g., dehydrohalogenation artifacts) .
  • Chromatographic Purification: Optimize HPLC gradients (C18 column, acetonitrile/water + 0.1% TFA) to resolve closely eluting impurities .
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile moieties (e.g., cyclopropane ring) .

Computational Modeling: How can molecular dynamics (MD) simulations predict the compound’s membrane permeability?

Answer:

  • LogP Calculation: Use Schrödinger’s QikProp to estimate partition coefficients.
  • MD Simulations (GROMACS): Model lipid bilayer interactions to assess diffusion rates. Fluorophenoxy groups may enhance permeability via π-stacking with membrane proteins .

Regulatory Compliance: What safety protocols are essential for handling fluorophenoxy-cyclopropanamine derivatives?

Answer:

  • PPE: Wear nitrile gloves and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., bromoethyl precursors) .
  • Waste Disposal: Neutralize acidic/basic residues before incineration by authorized facilities .

Data Contradiction Analysis: How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Validation Steps:
    • Reassess force field parameters in MD simulations for fluorinated groups.
    • Confirm compound purity (>95%) via orthogonal methods (HPLC, NMR).
    • Replicate assays under standardized conditions (pH, temperature) to rule out experimental variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine
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N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine

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